Triethylamine, trifluoroacetic acid
Description
Overview of Component Structures and Their Intermolecular Interactions
The formation of the triethylammonium (B8662869) trifluoroacetate (B77799) salt involves the transfer of a proton from the carboxylic acid group of TFA to the nitrogen atom of TEA. This creates the triethylammonium cation ((CH₃CH₂)₃NH⁺) and the trifluoroacetate anion (CF₃COO⁻).
The primary intermolecular force governing this system is the strong ionic interaction between the positively charged triethylammonium cation and the negatively charged trifluoroacetate anion. Additionally, hydrogen bonding plays a crucial role, particularly the bond formed between the ammonium (B1175870) proton and the oxygen atoms of the trifluoroacetate anion. Computational studies have shown that this interaction is a nearly linear and strong hydrogen bond. The presence of the three ethyl groups on the nitrogen atom in the triethylammonium cation provides steric bulk, influencing the crystal packing and solvation of the salt. The trifluoroacetate anion is stabilized by the high electronegativity of the three fluorine atoms, which enhances the acidity of the parent acid and delocalizes the negative charge on the carboxylate group. wikipedia.org
The nature of the interaction between amines and protic acids can vary, leading to either hydrogen-bonded molecular complexes or protic ionic liquids where proton transfer is significant. acs.org In the case of triethylamine (B128534) and strong acids like trifluoroacetic acid, experimental data and calculations confirm the formation of a salt through proton transfer. acs.org
Below is an interactive data table summarizing the key properties of the individual components and the resulting salt.
| Property | Triethylamine (TEA) | Trifluoroacetic Acid (TFA) | Triethylammonium Trifluoroacetate |
| IUPAC Name | N,N-Diethylethanamine. wikipedia.org | 2,2,2-Trifluoroacetic acid. nih.gov | N,N-diethylethanamine;2,2,2-trifluoroacetic acid. nih.gov |
| Molecular Formula | C₆H₁₅N. wikipedia.org | C₂HF₃O₂. wikipedia.org | C₈H₁₆F₃NO₂. nih.gov |
| Molar Mass | 101.19 g/mol . wikipedia.org | 114.02 g/mol . wikipedia.org | 215.21 g/mol . nih.gov |
| Key Structural Feature | Tertiary amine. wikipedia.org | Trifluoromethyl group. wikipedia.org | Ionic pair with hydrogen bonding. |
| pKa (of conjugate acid for TEA) | 10.75. wikipedia.org | 0.52. wikipedia.org | Not applicable |
Academic Significance in Contemporary Chemical and Biochemical Research
The triethylamine-trifluoroacetic acid system is of significant interest in several areas of modern research:
Organic Synthesis: Triethylamine is a widely used base in organic reactions, often to neutralize acidic byproducts. wikipedia.org The combination with TFA can be employed in specific transformations. For instance, TFA can be used as a stable and inexpensive fluorine source for the trifluoroethylation of amines in a catalyst-free reaction. nih.gov
Chromatography: Both triethylamine and trifluoroacetic acid are utilized as mobile phase modifiers in high-performance liquid chromatography (HPLC). chromatographyonline.com TFA acts as an ion-pairing agent, particularly for the analysis of peptides and proteins, by forming ion pairs with positively charged analytes, thereby increasing their retention on reversed-phase columns. chromatographyonline.comchromforum.org Triethylamine can be used to mask active silanol (B1196071) groups on the stationary phase, improving peak shape for basic compounds. chromatographyonline.com The combination of both can be used to optimize separations.
Biochemistry and Proteomics: In biochemical research, this system finds application in protein chemistry. TFA is a common reagent for removing protecting groups during peptide synthesis and is used to solubilize and disaggregate polyglutamine peptides. wikipedia.orgscience.gov The triethylammonium salt can be used in the solid-phase extraction of certain peptides. nih.govnih.gov Recent studies have shown that substituting TFA with triethylammonium acetate (B1210297) (TEAA) can improve the recovery of ADP-ribosylated peptides in proteomics workflows. nih.govnih.gov
Scope and Objectives of Theoretical and Applied Investigations
Current and future research on the triethylamine-trifluoroacetic acid system is focused on several key areas:
Theoretical Investigations: Computational studies, such as those using density functional theory (DFT), aim to provide a deeper understanding of the intermolecular forces, hydrogen bonding, and the energetics of the ion pair formation. acs.org These studies help to elucidate the structure and stability of the complex in both the gas phase and in solution.
Applied Investigations in Synthesis: Research continues to explore new applications of this system in organic synthesis. A notable example is the development of practical, catalyst-free methods for the trifluoroethylation of amines using TFA as the fluorine source, which is significant for medicinal chemistry due to the importance of fluorinated amines in biologically active compounds. nih.gov
Advancements in Analytical Chemistry: The role of triethylamine and trifluoroacetic acid in chromatography is well-established, but investigations are ongoing to optimize their use for challenging separations. This includes understanding the "memory effects" of triethylamine on columns and finding alternatives for specific applications. chromatographyonline.com Furthermore, research aims to mitigate the ion suppression effect of TFA in mass spectrometry detection by using techniques like on-line membrane extraction. nih.gov
Biochemical Applications: The utility of this system in proteomics and peptide science continues to be an active area of research. Studies focus on improving the efficiency of peptide analysis and synthesis, as demonstrated by the work on the recovery of post-translationally modified peptides. nih.govnih.gov
Properties
IUPAC Name |
N,N-diethylethanamine;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N.C2HF3O2/c1-4-7(5-2)6-3;3-2(4,5)1(6)7/h4-6H2,1-3H3;(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APBBAQCENVXUHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80480604 | |
| Record name | Trifluoroacetic acid - Triethylamine 2M:2M solution | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80480604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
454-49-9 | |
| Record name | Trifluoroacetic acid - Triethylamine 2M:2M solution | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80480604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | triethylamine; trifluoroacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Formation and Fundamental Chemical Principles Governing Triethylamine Trifluoroacetic Acid Systems
Acid-Base Equilibria and Ion-Pair Formation
The primary interaction between trifluoroacetic acid and triethylamine (B128534) is a reversible acid-base reaction. Trifluoroacetic acid is a potent proton donor due to the strong electron-withdrawing effect of the trifluoromethyl group, which stabilizes the resulting trifluoroacetate (B77799) anion. spectrabase.com Triethylamine, with its nitrogen atom possessing a lone pair of electrons, acts as a proton acceptor.
(C₂H₅)₃N + CF₃COOH ⇌ (C₂H₅)₃NH⁺•••⁻OOCCF₃
Proton Transfer Dynamics and Energetics
The transfer of a proton from trifluoroacetic acid to triethylamine is a dynamic process. In the gas phase, studies of the similar system involving trimethylamine (B31210) (TMA) and trifluoroacetic acid have shown that the complex formed is not a simple hydrogen-bonded structure or a fully proton-transferred ion pair, but rather an intermediate state. acs.orgnih.gov This phenomenon is described as partial proton transfer.
Spectroscopic and computational analyses of the trifluoroacetic acid-trimethylamine complex indicate that the proton resides in a potential well between the oxygen of the acid and the nitrogen of the amine. acs.orgnih.gov The degree of proton transfer can be quantified using various metrics. One such metric, based on ¹⁴N nuclear quadrupole coupling constants, suggests that the extent of proton transfer in the TFA-TMA complex is approximately 31% of the way toward complete proton transfer, as seen in the fully formed trimethylammonium ion (TMAH⁺). acs.orgnih.gov Another method, which analyzes the calculated distances of the O-H and H-N bonds, supports this description of a partial proton transfer. acs.orgnih.gov It is expected that the triethylamine-trifluoroacetic acid system behaves in a similar manner, with the bulkier ethyl groups potentially influencing the precise energetics and geometry of the complex.
The formation of these complexes can also involve more than a single acid and base molecule. In some aprotic solvents, the formation of "triple ions," such as [(C₂H₅)₃NH⁺(CF₃COO⁻)₂]⁻ or [(C₂H₅)₃NH⁺₂(CF₃COO⁻)]⁺, has been observed. researchgate.netwelch-us.com
Influence of Solvent Environment on Ion-Pair/Molecular Complex Nature
The nature of the triethylamine-trifluoroacetic acid system, whether it exists predominantly as a molecular complex with a hydrogen bond or as an ion pair, is heavily influenced by the solvent environment. The polarity and solvating ability of the medium play a crucial role in stabilizing the charged species.
In non-polar, aprotic solvents, the formation of a contact ion pair or a hydrogen-bonded molecular complex is favored. In these environments, there is insufficient stabilization for the separated ions.
Conversely, in polar, protic solvents like water, the equilibrium shifts significantly towards the formation of solvent-separated triethylammonium (B8662869) and trifluoroacetate ions. The solvent molecules can effectively solvate the cation and anion, reducing the strong electrostatic attraction between them.
This principle is widely exploited in reversed-phase high-performance liquid chromatography (RP-HPLC). Here, trifluoroacetic acid is often used as an ion-pairing agent. nih.govresearchgate.net In the aqueous-organic mobile phase, the trifluoroacetate anion can form an ion pair with protonated basic analytes, increasing their hydrophobicity and retention on the non-polar stationary phase. nih.gov Similarly, the triethylammonium cation can be used to interact with acidic analytes. researchgate.netbenthamopen.com The concentration of the ion-pairing reagent and the composition of the mobile phase can be adjusted to control the retention and separation of analytes. researchgate.net The use of a combination of triethylamine and trifluoroacetic acid can generate chromatographic profiles similar to those obtained with TFA alone, demonstrating the complex interplay of these species in solution. researchgate.net
Spectroscopic Signatures of Formation (e.g., NMR evidence for protonation/deprotonation)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for observing the proton transfer between trifluoroacetic acid and triethylamine. The chemical shifts of protons, particularly those on the ethyl groups of triethylamine and the acidic proton of TFA, provide clear evidence of the protonation state.
Upon addition of trifluoroacetic acid to triethylamine in a suitable solvent like CDCl₃, a significant downfield shift in the ¹H NMR signals corresponding to the methylene (B1212753) protons (-CH₂-) of triethylamine is observed. researchgate.netresearchgate.net This is due to the increased deshielding of these protons upon protonation of the nitrogen atom. The formation of the N-H bond withdraws electron density from the surrounding atoms, leading to a change in their magnetic environment. researchgate.net The disappearance of the acidic proton signal from TFA and the appearance of a new signal corresponding to the N-H proton of the triethylammonium cation also confirm the proton transfer. researchgate.net
The reverse process, the deprotonation of the triethylammonium ion, can also be observed by NMR. The addition of a stronger base or a change in solvent conditions that disfavors the ion pair will cause the signals to shift back toward their original positions for the neutral triethylamine molecule. researchgate.net
The following tables summarize the chemical compounds mentioned and provide illustrative ¹H NMR chemical shift data for triethylamine and its protonated form.
Table 1: Chemical Compounds Mentioned
| Compound Name | Molecular Formula |
| Triethylamine | C₆H₁₅N |
| Trifluoroacetic acid | C₂HF₃O₂ |
| Triethylammonium trifluoroacetate | C₈H₁₆F₃NO₂ |
| Trimethylamine | C₃H₉N |
| Triethylammonium | (C₂H₅)₃NH⁺ |
| Trifluoroacetate | CF₃COO⁻ |
Synthetic Methodologies and Chemical Transformations Mediated by Triethylamine, Trifluoroacetic Acid
Trifluoroacetylation of Amine Substrates
The trifluoroacetyl group serves as a crucial protecting group for amines in organic synthesis, particularly in the preparation of complex molecules like pharmaceuticals and pesticides. google.com The combination of triethylamine (B128534) and trifluoroacetic acid is instrumental in the introduction of this group.
Protection Strategies for Primary and Secondary Amines
A method for the trifluoroacetylation of primary and secondary amines involves their direct reaction with trifluoroacetic acid in the presence of triethylamine and a dehydrating agent like trichloromethylchloroformate. google.com This process is typically conducted under mild conditions, at temperatures ranging from 0 °C to ambient temperature, effectively protecting the amine functionality with a trifluoroacetyl group. google.com This strategy is noted for proceeding rapidly, often within an hour, and with minimal formation of by-products. google.com Historically, reagents like trifluoroacetic anhydride (B1165640) were used, but they present challenges due to high volatility and corrosiveness. google.com The use of trifluoroacetic acid with triethylamine provides a more manageable and efficient alternative for protecting amines, which is vital for subsequent chemical steps such as nitrolysis. google.comgoogle.com
Mechanistic Pathways of Trifluoroacetyl Group Introduction
The introduction of the trifluoroacetyl group proceeds through the activation of trifluoroacetic acid, enabling it to react with the primary or secondary amine. google.com In this process, triethylamine functions as a base. The reaction between the amine and trifluoroacetic acid is facilitated by an activating agent, such as trichloromethylchloroformate, which reacts with trifluoroacetic acid to form a more reactive acylating species. google.com This intermediate is then susceptible to nucleophilic attack by the amine. The primary or secondary amine attacks the carbonyl carbon of the activated trifluoroacetylating agent. researchgate.net Subsequent elimination steps lead to the formation of the stable N-trifluoroacetylated amine. researchgate.net
Deprotection and Regeneration of Amine Functionalities
The removal of the trifluoroacetyl protecting group to regenerate the free amine can be accomplished under mild conditions. google.com Solvolysis using an alcohol, such as ethanol (B145695) or methanol (B129727), is an effective method for deprotection. google.com For instance, simply treating the protected compound with ethanol can remove the trifluoroacetyl group. google.com In cases where a more robust deprotection is required, the alcohol can be used in conjunction with the salt of a carboxylic acid, such as sodium acetate (B1210297). google.com This approach has been shown to effectively remove multiple trifluoroacyl groups from a molecule. google.com For certain substrates, a two-step deprotection procedure, which may involve treatment with t-butylamine before standard ammonium (B1175870) hydroxide (B78521) deprotection, has been shown to reduce unwanted side reactions like alkylation. tandfonline.com The choice of deprotection conditions can allow for selective removal, as milder conditions (alcohol alone) can deprotect one site while stronger conditions (alcohol with a salt) can deprotect multiple sites on the same molecule. google.com
Trifluoroethylation Reactions Utilizing Trifluoroacetic Acid and Triethylamine
The introduction of a trifluoroethyl group into molecules is of significant interest in medicinal chemistry for manipulating the physicochemical properties of biologically active compounds. nih.gov The use of trifluoroacetic acid, a stable and inexpensive fluorine source, in conjunction with triethylamine, provides a practical route for these transformations. nih.govresearchgate.net
Catalyst-Free Trifluoroethylation Protocols
A practical, catalyst-free reductive trifluoroethylation of amines has been developed using trifluoroacetic acid as the trifluoroethyl source. nih.govresearchgate.netresearchgate.net These reactions are conducted without the rigorous exclusion of moisture or air, making them operationally simple. researchgate.netnih.gov The protocol involves the reaction of a secondary amine with trifluoroacetic acid and a silane (B1218182) reducing agent, such as phenylsilane (B129415). A plausible pathway involves the initial formation of silyl (B83357) ester intermediates from the reaction of phenylsilane with trifluoroacetic acid. nih.gov In the presence of excess acid, these intermediates are reduced by the silane to afford silyl acetals and hemiacetals. nih.gov An equilibrium between these species and the amine forms a highly reactive iminium ion, which is then reduced by the silane to yield the final trifluoroethylated amine product. nih.gov The stoichiometry of trifluoroacetic acid is crucial; an excess of acid favors the formation of the amine, while equimolar amounts can lead to the formation of amide byproducts. nih.gov
Functional Group Tolerance and Substrate Scope in β-Fluoroalkylamine Synthesis
The catalyst-free trifluoroethylation method exhibits remarkable functional group tolerance, which is a significant advantage over methods requiring harsh reagents. nih.govresearchgate.net A wide range of functional groups are compatible with the reaction conditions, including alkenes, esters, nitro groups, nitriles, Boc protecting groups, amides, azides, and aryl bromides. researchgate.net This broad tolerance allows for the synthesis of diverse and medicinally relevant functionalized tertiary β-fluoroalkylamines. researchgate.netnih.gov
The substrate scope is extensive. The direct trifluoroethylation of various secondary amines proceeds efficiently. researchgate.netnih.gov Furthermore, the methodology can be extended to primary amines through a three-component coupling reaction involving the primary amine, an aldehyde, and trifluoroacetic acid. researchgate.netnih.gov This allows access to a wide array of β-fluoroalkylamine cores, which are prevalent structural motifs in biologically active molecules. researchgate.netnih.gov
Proposed Mechanistic Intermediates and Reaction Pathways
The interaction between triethylamine and trifluoroacetic acid is characterized by a proton transfer from the strong acid (TFA) to the basic nitrogen atom of TEA, forming a triethylammonium (B8662869) trifluoroacetate (B77799) salt. Computational analysis using density functional theory has elucidated the primary binding motif as a hydrogen-bonded complex, where the proton from trifluoroacetic acid is transferred to the nitrogen atom of triethylamine, forming a triethylammonium cation and a trifluoroacetate anion. This initial acid-base reaction is fundamental to the subsequent reactivity of the system.
In certain reactions, such as the trifluoroethylation of amines, the mechanism is proposed to involve the formation of highly reactive intermediates. For instance, in the presence of a reducing agent like phenylsilane, trifluoroacetic acid is believed to react to form silyl ester intermediates. nih.gov These intermediates are then thought to be the active species that lead to the formation of the trifluoroethylated product. The stoichiometry of TFA used can influence whether the final product is an amide or an amine.
A proposed mechanism for the reaction of certain compounds with triethylamine involves the initial formation of an intermediate through the interaction of the substrate with the TEA. researchgate.net The specific nature of these intermediates is highly dependent on the substrate and reaction conditions.
Catalytic Roles in Organic Synthesis
The individual components of the triethylamine and trifluoroacetic acid system, as well as their combined form, exhibit significant catalytic activity in a range of organic transformations.
Triethylamine has been identified as an effective catalyst in the Hunsdiecker reaction, a decarboxylative halogenation of carboxylic acids. organic-chemistry.orgresearchgate.net Specifically, it catalyzes the conversion of α,β-unsaturated carboxylic acids, such as cinnamic acids and propiolic acids, to their corresponding α-halostyrenes and 1-halo-1-alkynes. organic-chemistry.orgacs.org This reaction typically utilizes N-halosuccinimides as the halogen source. organic-chemistry.org The efficiency of triethylamine as a catalyst in this transformation has been found to be solvent-dependent, with a mixture of acetonitrile (B52724) and water proving to be particularly effective. organic-chemistry.orgacs.org Studies have shown that using 5-20 mol % of triethylamine can lead to high yields (60-98%) of the halogenated products within a short reaction time of 1-5 minutes. organic-chemistry.orgresearchgate.net
Trifluoroacetic acid (TFA) is a strong organic acid that frequently serves as a catalyst in various organic reactions, including rearrangements. commonorganicchemistry.com Its strong acidity, with a pKa of 0.23, facilitates many acid-catalyzed processes. commonorganicchemistry.com For example, TFA has been used to catalyze the rearrangement of bicyclic systems. rsc.org It has also been employed as an organocatalyst in intramolecular Friedel–Crafts alkylation reactions to synthesize thioxanthene (B1196266) derivatives, demonstrating superior yields compared to other catalysts. nih.gov In the Beckmann rearrangement of cyclohexanone (B45756) oxime, a catalytic system of trifluoroacetic anhydride (TFAA) and TFA has been shown to achieve high conversion and reaction rates. acs.org Furthermore, TFA can be used in combination with triethylsilane for the reduction of various functional groups. chemicalbook.comresearchgate.net
The combination of triethylamine and trifluoroacetic acid can exert a synergistic catalytic effect in certain reaction systems. This is particularly evident in trifluoroethylation reactions of amines. nih.gov While these reactions can proceed without a traditional metal catalyst, the presence of both TEA and TFA is crucial. nih.gov In these systems, TFA acts as the fluorine source, and the combination with a reducing agent like phenylsilane allows for the reductive trifluoroethylation of both primary and secondary amines. nih.govnih.gov The acidity of the carboxylic acid used has been shown to influence the product ratio, with stronger acids like TFA favoring the formation of the trifluoroethylated amine over the corresponding amide. nih.gov
The combined system is also utilized in other contexts. For instance, in a one-pot strategy combining a catalytic Hunsdiecker reaction with a Heck coupling, palladium acetate, triethylamine, and other reagents are used to synthesize various unsaturated compounds. researchgate.net The presence of triethylamine is crucial for the Heck coupling step. researchgate.net
Investigations into Side Reactions and Byproduct Formation (e.g., Isoimide (B1223178) Formation)
The use of triethylamine and trifluoroacetic acid, particularly in conjunction with trifluoroacetic anhydride (TFAA), can lead to the formation of side products, with isoimide formation being a notable example. In the synthesis of polyimides, the conversion of polyamic acids to polyisoimides can be achieved using an isoimidizing agent like TFAA. googleapis.com However, in other contexts, isoimide formation can be an undesired side reaction.
Research into the synthesis of specific isoimide compounds using TFAA and triethylamine has highlighted the potential for side reactions. researchgate.net In one instance, attempts to synthesize an isoimide from an acid-amide resulted in the formation of multiple new compounds, with much of the starting material remaining unreacted. researchgate.net The formation of an imide as a side product instead of the desired isoimide is a possible outcome, and the specific substituents on the reactants can influence which product is favored. researchgate.net The quality of the reagents, particularly the TFAA, and the dryness of the solvent and glassware are critical factors in minimizing side reactions and achieving the desired product. researchgate.net
Applications in Advanced Separation Sciences and Analytical Chemistry
High-Performance Liquid Chromatography (HPLC) Methodologies
In HPLC, the composition of the mobile phase is a critical factor that dictates the outcome of a separation. The addition of triethylamine (B128534) and trifluoroacetic acid to the mobile phase is a widely employed strategy to modulate analyte retention, enhance peak shapes, and achieve desired selectivity.
Optimizing the concentration of mobile phase additives like triethylamine and trifluoroacetic acid is a fundamental aspect of HPLC method development. In reversed-phase HPLC, trifluoroacetic acid is added to the mobile phase to lower the pH. This acidic environment suppresses the ionization of silanol (B1196071) groups on the silica-based stationary phase, which can otherwise lead to undesirable interactions with basic analytes and cause peak tailing. chromatographyonline.com Triethylamine acts as a competing base, further minimizing these secondary interactions. nih.gov This dual-action allows for fine-tuning of retention times and selectivity for complex mixtures.
A primary advantage of employing a triethylamine-trifluoroacetic acid system in reversed-phase HPLC is the marked improvement in peak resolution and symmetry, especially for basic compounds and peptides. researchgate.net Trifluoroacetic acid is effective at masking residual silanol groups on the column's stationary phase, a common source of peak tailing for basic analytes. This leads to more symmetrical, sharper peaks and consequently, better resolution between components of a mixture. researchgate.net The addition of triethylamine complements this by competing with basic analytes for any remaining active sites, ensuring a more uniform interaction with the stationary phase and reducing non-specific binding. nih.gov This improvement in peak shape is vital for accurate quantification and achieving baseline separation of closely eluting compounds.
The selection of an appropriate mobile phase modifier is critical and depends on the specific analytical challenge. While trifluoroacetic acid is a powerful tool, other acids like formic acid and acetic acid are also commonly used. Comparative studies highlight the distinct advantages and disadvantages of each.
Trifluoroacetic acid is a stronger acid than formic or acetic acid, making it highly effective at suppressing silanol interactions and acting as an ion-pairing agent. mtc-usa.comchromforum.org This often results in superior peak shapes, particularly for peptides. researchgate.netchromforum.org However, its strong ion-pairing nature can lead to ion suppression in mass spectrometry (MS) detection, and it can be difficult to completely wash from the HPLC system. chromatographyonline.commtc-usa.com
Formic acid is often the modifier of choice for LC-MS applications due to its volatility and lower tendency to cause ion suppression. nih.govchromforum.org Acetic acid is another volatile option, and recent studies suggest it can offer increased MS signal and improved peptide identification rates compared to formic acid under certain conditions. nih.gov The choice between these modifiers requires a balance between chromatographic performance and detector compatibility.
| Modifier System | Primary Advantages | Primary Disadvantages | Typical Applications |
|---|---|---|---|
| Triethylamine/Trifluoroacetic Acid | Excellent peak shape for basic compounds and peptides; strong ion-pairing capabilities. researchgate.netchromforum.org | Potential for ion suppression in MS detection; can be persistent in the HPLC system. chromatographyonline.commtc-usa.com | Peptide and protein separations, analysis of basic compounds by UV detection. researchgate.net |
| Ammonium (B1175870)/Formic Acid | Good volatility, highly compatible with LC-MS, less ion suppression. nih.govchromforum.org | Weaker acid, may be less effective at masking all silanol interactions. chromforum.org | General-purpose LC-MS, metabolomics, proteomics. |
| Ammonium/Acetic Acid | Volatile, can provide better MS sensitivity than formic acid for some peptides. nih.gov | Weaker acid than formic acid, may result in broader peaks for some analytes. nih.gov | LC-MS applications where MS sensitivity is prioritized. |
Separating zwitterionic and weakly basic compounds is a common challenge in reversed-phase HPLC due to their tendency to exist in multiple ionization states, leading to poor peak shape and retention. The triethylamine and trifluoroacetic acid system can effectively manage these difficulties. By lowering the mobile phase pH to around 2, trifluoroacetic acid ensures that carboxylic acid groups are protonated and neutral, while amino groups are fully protonated and positively charged. chromforum.org This simplifies the interactions with the stationary phase. Studies have shown that optimizing the trifluoroacetic acid concentration is key for the successful separation of zwitterionic and weakly basic compounds, and it is often more effective than other acids like formic or acetic acid for this purpose. tandfonline.comresearchgate.net The triethylammonium (B8662869) ion can further modify selectivity by interacting with negatively charged functionalities on zwitterionic analytes, while the trifluoroacetate (B77799) anion pairs with the positively charged groups, increasing their hydrophobicity and retention. chromatographyonline.com
Beyond pH control and silanol masking, the triethylamine-trifluoroacetic acid combination serves as an effective ion-pairing reagent. This is particularly useful for retaining and separating highly polar and ionic compounds that would otherwise have little or no retention in reversed-phase HPLC.
Trifluoroacetic acid is a widely utilized ion-pairing reagent for the separation of peptides and proteins. researchgate.netresearchgate.net These biomolecules are zwitterionic, containing both positively charged groups (like lysine (B10760008) and arginine residues and the N-terminus) and negatively charged groups (like aspartic and glutamic acid residues and the C-terminus). In the low pH mobile phase created by trifluoroacetic acid, the acidic residues are protonated and neutral, while the basic residues are protonated and carry a positive charge.
Compatibility and Impact on Mass Spectrometry (MS) Detection
While beneficial for chromatography, the use of TFA and TEA can present challenges for mass spectrometry detection, particularly with electrospray ionization (ESI).
Trifluoroacetic acid is well-known for causing significant signal suppression in electrospray ionization-mass spectrometry (ESI-MS). njit.edunih.gov This suppression effect is particularly pronounced for basic compounds. The primary mechanism is the formation of strong gas-phase ion pairs between the protonated analyte cations and the trifluoroacetate anions. nih.govnih.gov This process effectively neutralizes the analyte's charge, "masking" it from the electric fields of the mass spectrometer and preventing its efficient detection. nih.gov Compared to a weaker acid like formic acid, the use of 0.1% TFA can suppress the ESI-MS signal by approximately ninefold. nih.gov This loss in MS sensitivity is a major drawback, despite the excellent chromatographic performance TFA provides. acs.org
To counteract the ion-suppressing effects of TFA, several remediation strategies have been developed. The most common and effective method is the post-column addition of a reagent that displaces the trifluoroacetate from the ion pair. nih.gov A mixture of propionic acid and isopropanol (B130326) (often 75% propionic acid and 25% isopropanol) is frequently used for this purpose. nih.gov Adding this solution to the column effluent before it enters the mass spectrometer can enhance the signal for basic analytes by a factor of 10 to 50. nih.gov
Other strategies include:
Direct Addition: A simpler approach involves the direct addition of 0.5% acetic acid or 1% propionic acid to the mobile phase that already contains TFA. This has been shown to provide a two- to five-fold signal enhancement for basic compounds without compromising the chromatography. nih.gov
Supercharging Agents: Adding supercharging agents, such as m-nitrobenzyl alcohol (m-NBA), to the mobile phase can rescue the TFA-induced ion suppression and, in some cases, increase chromatographic plate numbers. njit.edunih.gov
Desolvation Gas Modification: A novel technique involves modifying the desolvation gas with acid vapor (e.g., from propionic acid and isopropanol) to mitigate TFA's ion suppression effects. acs.org Conversely, modifying the gas with a base vapor like triethylamine can be used to achieve charge reduction, which can improve spectral quality in intact mass analysis of proteins. acs.orgresearchgate.net
Chiral Resolution of Enantiomers
The separation of enantiomers, which are non-superimposable mirror-image isomers, is critical in the pharmaceutical industry. Triethylamine and trifluoroacetic acid are often key components of the mobile phase used with chiral stationary phases (CSPs).
Achieving successful chiral separations depends on the intricate interactions between the enantiomers, the chiral stationary phase, and the mobile phase. Mobile phase additives like TEA and TFA play a crucial role in modulating these interactions. nih.gov
The choice and concentration of these additives can have a dominant effect. For the separation of various chiral drugs on a cellulose (B213188) tris(4-methylbenzoate) CSP, TFA was found to have a major influence on the chiral separation of both acidic and basic compounds. nih.gov For some basic drugs, however, TEA was more beneficial for improving the enantioseparation. nih.gov In some cases, the combination of both TFA and TEA in the mobile phase is necessary to achieve resolution. nih.gov
Optimization involves varying the type and ratio of mobile phase modifiers and additives. For instance, in supercritical fluid chromatography (SFC) for chiral separations, combining additives like isopropylamine (B41738) (a primary amine) and TFA can broaden enantioselectivity, but care must be taken to avoid salt formation by reducing the concentrations of the additives. fagg-afmps.be For separations on CHIROBIOTIC CSPs, mobile phases often consist of polar organic solvents like methanol (B129727) containing volatile acids and bases, such as a triethylamine acetate (B1210297) (TEAA) buffer. sigmaaldrich.com The ratio of the acid to the base is varied to optimize both retention and selectivity. sigmaaldrich.com
| CSP Type | Additive(s) | Optimization Strategy | Example Application |
| Cellulose-based | TFA, TEA | Varying ratio of TFA and TEA to enhance resolution. nih.gov | Separation of acidic and basic chiral drugs (e.g., ibuprofen, albuterol). nih.gov |
| Polysaccharide-based | Isopropylamine, TFA | Reducing additive concentrations to avoid salt formation in SFC. fagg-afmps.be | Broad screening of racemic compounds. fagg-afmps.be |
| CHIROBIOTIC (Macrocyclic Glycopeptide) | TEAA (Triethylamine Acetate) | Adjusting the acid:base ratio to control retention and selectivity. sigmaaldrich.com | Resolution of polar and ionic enantiomers in polar ionic mode. sigmaaldrich.com |
| Crown Ether-based | Triethylamine | Used as a mobile phase additive to impact the resolution of racemic amino acids. scilit.com | Separation of amino acids and their derivatives. scilit.com |
Elucidation of Chiral Recognition Mechanisms
While direct studies focusing exclusively on the triethylamine-trifluoroacetic acid system for elucidating chiral recognition mechanisms are not extensively detailed in the provided search results, the principles of using ion-pairing agents in chromatography offer insights. Ion-pairing agents like trifluoroacetic acid (TFA) are fundamental in reversed-phase chromatography for separating polar and ionic compounds, including chiral molecules. researchgate.net TFA modifies the mobile phase and interacts with charged analytes, influencing their retention and separation on the stationary phase. researchgate.net
The use of triethylamine (TEA) in conjunction with TFA can further modulate the separation by acting as a competing base and masking silanol groups on the silica-based stationary phase, which can otherwise lead to peak tailing. chromforum.org The precise mechanism of how this specific ion pair contributes to chiral recognition would involve a complex interplay of interactions between the chiral analyte, the chiral stationary phase, and the mobile phase components. The triethylammonium and trifluoroacetate ions can form a dynamic coating on the stationary phase or interact directly with the analyte, creating transient diastereomeric complexes that differ in their partitioning behavior, thus enabling chiral separation. The optimization of the concentration of both TEA and TFA is critical to achieving the desired selectivity and resolution in chiral separations. researchgate.net
Solid-Phase Extraction (SPE) Protocols
Solid-phase extraction is a widely used sample preparation technique for the purification and concentration of analytes from complex matrices. The triethylamine and trifluoroacetic acid system is integral to many SPE protocols, particularly for peptides and proteins.
Trifluoroacetic acid is a common anionic ion-pairing reagent used in reversed-phase solid-phase extraction (SPE) to enhance the retention of peptides. nih.govfigshare.com It functions by forming ion pairs with the positively charged functional groups of peptides, increasing their hydrophobicity and thus their affinity for the nonpolar stationary phase. This is a critical step in many proteomics workflows for desalting and concentrating peptide samples before mass spectrometry analysis. nih.govresearchgate.net
However, for certain types of peptides, such as ADP-ribosylated peptides, the use of TFA as an ion-pairing agent has been shown to be inefficient. nih.govnih.gov In these cases, cationic ion-pairing reagents like triethylammonium acetate (TEAA) have demonstrated improved recovery. nih.govnih.gov This highlights the importance of selecting the appropriate ion-pairing system based on the specific chemical properties of the analytes of interest. The combination of triethylamine with trifluoroacetic acid can create a buffered mobile phase that helps to control the charge state of the peptides and the stationary phase, thereby optimizing their retention and subsequent elution.
The analysis of post-translationally modified peptides, such as those containing ADP-ribosylation, presents unique challenges in proteomics. nih.gov Standard SPE protocols using trifluoroacetic acid as the ion-pairing reagent have been found to result in poor recovery of ADP-ribosylated peptides. nih.govnih.gov
Recent research has demonstrated that substituting the anionic ion-pairing reagent TFA with a cationic one, specifically triethylammonium acetate (TEAA), significantly improves the recovery of ADP-ribosylated peptides during reversed-phase SPE. nih.govnih.gov This improved recovery translates to higher identification rates of these modified peptides in subsequent liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. nih.govnih.gov
A study comparing different ion-pairing reagents for the SPE of ADP-ribosylated peptides showed that TEAA led to a notable increase in both the number of identified ADP-ribosylated peptides and their signal intensities in the mass spectrometer. nih.gov This indicates that the cationic nature of the triethylammonium ion is more effective at retaining these specific modified peptides on the reversed-phase cartridge compared to the anionic trifluoroacetate ion. nih.gov
Table 1: Impact of Ion-Pairing Reagent on ADP-Ribosylated Peptide Identification
| Ion-Pairing Reagent | Number of Identified ADP-Ribosylated Peptides | Average Ion Current Intensity |
|---|---|---|
| Trifluoroacetic Acid (TFA) | Lower | Lower |
This table is a qualitative representation based on the findings that TEAA improves identification rates and ion current intensity of ADP-ribosylated peptides compared to TFA. nih.gov
Hyphenated Techniques (e.g., Capillary HPLC-ICPMS) for Biomolecule Analysis
Hyphenated techniques that couple high-performance liquid chromatography (HPLC) with sensitive detection methods like inductively coupled plasma mass spectrometry (ICP-MS) are powerful tools for the analysis of biomolecules. The choice of mobile phase is critical for the successful implementation of these techniques.
In HPLC analysis of biomolecules, trifluoroacetic acid is frequently used as a mobile phase additive to act as an ion-pairing reagent, which improves peak shape and resolution. peptide.com However, TFA is known to cause significant ion suppression in electrospray ionization mass spectrometry (ESI-MS), a common detector coupled with HPLC. researchgate.netsigmaaldrich.com This suppression effect can negatively impact the detection limits for the analytes of interest.
The use of triethylamine in the mobile phase can help to mitigate some of the issues associated with TFA, but the combination still presents challenges for ESI-MS detection. researchgate.net For techniques like capillary HPLC-ICPMS, which is used for elemental analysis of biomolecules (e.g., metalloproteins), the mobile phase composition must be carefully optimized to ensure compatibility with both the separation and detection systems. While TFA is beneficial for the chromatography of peptides and proteins, its presence can interfere with the plasma in ICP-MS, potentially affecting ionization efficiency and leading to higher background noise, which in turn can degrade detection limits. Therefore, a balance must be struck between achieving good chromatographic separation and maintaining high sensitivity in the ICP-MS detector. Often, alternative mobile phase modifiers with better MS compatibility, such as formic acid, are considered. researchgate.net
Applications in Chemical Biology and Biochemistry
Peptide Synthesis and Protecting Group Chemistry
In the realm of solid-phase peptide synthesis (SPPS), the precise control of protecting groups is paramount. The triethylamine (B128534) and TFA combination plays crucial roles in both the deprotection of specific amino acid protecting groups and the liberation of free amines for subsequent coupling reactions.
The tert-butoxycarbonyl (Boc) group is a common acid-labile protecting group for amines, particularly in peptide chemistry. jk-sci.com Trifluoroacetic acid is the reagent of choice for the removal of the Boc group. jk-sci.comresearchgate.netadvancedchemtech.com The mechanism involves the protonation of the Boc-protected amine by TFA, which leads to the formation of a carbamic acid and a stable tert-butyl cation. jk-sci.comcommonorganicchemistry.com The carbamic acid then readily decarboxylates to yield the free amine. jk-sci.comcommonorganicchemistry.com
It is important to note that a potential side reaction during SPPS is trifluoroacetylation of the N-terminal amine. This can occur when trifluoroacetoxymethyl groups, formed on the resin support from TFA treatment, react with the amine during the neutralization step with a tertiary amine like triethylamine. nih.gov
Table 1: Reagents in Boc-Protection and Deprotection
| Process | Key Reagents | Function | Byproducts |
|---|---|---|---|
| Boc Protection | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O, Triethylamine (TEA) | Protection of the amine group | t-Butoxide, Carbon Dioxide |
| Boc Deprotection | Trifluoroacetic Acid (TFA) | Cleavage of the Boc group | tert-butyl cation, Carbon Dioxide |
This table summarizes the primary reagents involved in the protection and deprotection of amines using the Boc group.
Following the acidic cleavage of protecting groups like Boc with TFA, the liberated amine exists as a trifluoroacetate (B77799) salt. commonorganicchemistry.com To proceed with the next step in peptide synthesis, which is the formation of a new peptide bond, the free, unprotonated amine is required. Triethylamine is commonly used as a base to neutralize the trifluoroacetate salt and liberate the free amine. researchgate.net This is a critical step, as the acylation reaction to form the peptide bond will not proceed efficiently if the amine is protonated.
The reaction can be represented as: R-NH₃⁺CF₃COO⁻ + N(CH₂CH₃)₃ → R-NH₂ + [HN(CH₂CH₃)₃]⁺CF₃COO⁻
The triethylammonium (B8662869) trifluoroacetate salt formed is typically soluble in the organic solvents used for peptide synthesis and can be washed away, leaving the free amine on the solid support ready for the next coupling cycle. In some purification protocols, volatile bases like triethylamine are used to remove the TFA from the final product, as the resulting triethylammonium trifluoroacetate salt is also volatile and can be removed by lyophilization. researchgate.net
Protein and Peptide Modification for Structure-Function Studies
The ability to selectively modify proteins and peptides is a cornerstone of structure-function studies in chemical biology. The triethylamine-TFA system can be utilized in these modifications, primarily by controlling the pH and reaction conditions. For instance, triethylamine can be used to raise the pH of buffer solutions during labeling experiments with various reagents. nih.govmdpi.com
However, researchers must be cautious, as the use of triethylamine can sometimes lead to unexpected peptide modifications. In one study, incubation of hemoglobin-derived peptides with triethylamine in an aqueous solution resulted in an unexpected mass shift of +26 Da, indicating an adduct formation. nih.govmdpi.com This highlights the importance of careful control and analysis when using this base in modification protocols.
In the context of redesigning protein-peptide interactions, peptide synthesis often employs standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. nih.gov In this methodology, after the final amino acid is coupled, the peptide is cleaved from the resin. A common cleavage cocktail includes a high concentration of TFA (e.g., 95%) along with scavengers to protect sensitive amino acid side chains. nih.gov While triethylamine is not part of the final cleavage cocktail, it is used during the synthesis for the neutralization of the piperidine (B6355638) used for Fmoc deprotection and in some cases for N-terminal acetylation. nih.gov
Proteomics and Post-Translational Modification Analysis
In the field of proteomics, which involves the large-scale study of proteins, triethylamine and TFA are common reagents in sample preparation workflows, particularly those involving mass spectrometry.
ADP-ribosylation is a crucial post-translational modification (PTM) involved in numerous cellular processes. nih.gov Mass spectrometry-based proteomics is a powerful tool for identifying ADP-ribosylation sites. nih.gov In a typical workflow, proteins are extracted, digested into peptides by proteases, and then analyzed by mass spectrometry.
Furthermore, the analysis of PTMs often requires the synthesis of modified peptides as standards or for use in developing new analytical methods. advancedsciencenews.com The synthesis of these peptides would follow standard solid-phase methodologies where TFA is used for deprotection and cleavage, and triethylamine is used for neutralization steps, as described previously. The study of cysteine sulfinic acid, another important PTM, also utilizes TFA in the final deprotection step of synthetic peptides. advancedsciencenews.com
Table 2: Chemical Compounds Mentioned
| Compound Name | Abbreviation | Molecular Formula |
|---|---|---|
| Triethylamine | TEA | C₆H₁₅N |
| Trifluoroacetic Acid | TFA | C₂HF₃O₂ |
| tert-butoxycarbonyl | Boc | C₅H₉O₂ |
| Di-tert-butyl dicarbonate | (Boc)₂O | C₁₀H₁₈O₅ |
| Diisopropylethylamine | DIPEA | C₈H₁₉N |
| 9-fluorenylmethyloxycarbonyl | Fmoc | C₁₅H₁₁O₂ |
| Piperidine | C₅H₁₁N | |
| Cysteine | Cys | C₃H₇NO₂S |
| Hemoglobin | Not Applicable |
Role in Supramolecular Chemistry and Materials Science
Stimuli-Responsive Molecular Systems
The TEA/TFA system is instrumental in the design of molecular systems that respond to external chemical stimuli, particularly changes in pH. The addition of trifluoroacetic acid protonates specific basic sites on a molecule, while the subsequent addition of triethylamine (B128534), a base, deprotonates them. This reversible protonation/deprotonation cycle acts as a switch to control molecular motion and conformation.
Rotaxanes are mechanically interlocked molecules composed of a dumbbell-shaped "axle" component threaded through a circular "macrocycle." The strategic placement of different "stations" (binding sites) along the axle allows the macrocycle's position to be controlled. The triethylamine/TFA system provides the acid-base stimuli to dictate the macrocycle's location.
In a typical setup, an axle may contain two different stations, such as a phenanthroline unit and a secondary amine/ammonium (B1175870) unit. rsc.org Under neutral conditions, the macrocycle preferentially binds to one station (e.g., the phenanthroline station) through interactions like hydrogen bonds. rsc.org When trifluoroacetic acid is introduced, it protonates the amine, creating a more favorable anilinium binding site. rsc.orgmdpi.com This protonation event causes the macrocycle to shuttle from the initial station to the newly formed ammonium station. rsc.org The process is reversible; adding triethylamine neutralizes the ammonium station, causing the macrocycle to return to its original position. rsc.org This controlled shuttling, monitored by techniques like ¹H NMR spectroscopy, demonstrates the function of the rotaxane as a pH-responsive molecular switch. rsc.orgresearchgate.net
This principle has been applied to various rotaxane designs. For instance, a rsc.orgrotaxane, formed by the self-entanglement of a molecule containing both an anilinium and a triazole group, uses the anilinium moiety as the primary template for the macrocycle. nih.gov Upon deprotonation, the macrocycle shuttles to a different station, tightening the lasso-like structure. nih.gov Similarly, the switching mechanism can be used to control the chiroptical properties of a system, turning a circularly polarized luminescence (CPL) signal "on" or "off" as the macrocycle moves between a chiral ammonium station and an achiral triazolium station. nih.gov
Table 1: Examples of pH-Responsive Rotaxanes Controlled by Triethylamine/Trifluoroacetic Acid
| Rotaxane Type | Axle Stations | Stimuli | Observed Effect | Analytical Method |
| researchgate.netRotaxane | Phenanthroline and secondary amine/ammonium | TFA (acid), Triethylamine (base) | Reversible shuttling of the macrocycle between stations. rsc.org | ¹H NMR Spectroscopy rsc.orgresearchgate.net |
| researchgate.netRotaxane | Two different amine stations | Trifluoroacetic acid | Initiation of molecular shuttling motion. researchgate.net | Variable-Temperature ¹H NMR, ROESY researchgate.net |
| rsc.orgRotaxane Lasso | Anilinium and triazolium | Acid/Base | Shuttling of the macrocycle, causing a loosening or tightening of the lasso structure. mdpi.comnih.gov | ¹H NMR Spectroscopy nih.gov |
| CPL-Switching researchgate.netRotaxane | Chiral ammonium and triazolium | Acid/Base | Reversible switching of Circularly Polarized Luminescence (CPL). nih.gov | Fluorescence and CPL Spectroscopy nih.gov |
Beyond linear shuttling, the triethylamine/TFA system can induce rotational motion in molecular components. In studies of researchgate.netrotaxanes with two different amine stations, the addition of trifluoroacetic acid was found to initiate molecular shuttling. researchgate.net However, by altering the acid stimulus, different types of motion can be achieved. For example, the use of camphorsulfonic acid instead of TFA was shown to cause a rotational motion of the macrocycle around the axle. researchgate.net This was confirmed by synthesizing a similar researchgate.netrotaxane without one of the stations and observing its rotational behavior in the presence of the acid. researchgate.net This demonstrates that the interplay between the acid-base properties of the system and the specific components of the molecular machine can be used to control not just translational but also rotational dynamics.
Non-Covalent Interactions and Self-Assembly Processes
The foundation of the triethylamine/TFA system's utility in supramolecular chemistry lies in the non-covalent interactions that govern the formation of the triethylammonium (B8662869) trifluoroacetate (B77799) complex. When combined, the lone pair of electrons on the nitrogen atom of triethylamine (a Lewis base) accepts a proton from the acidic trifluoroacetic acid. This proton transfer results in the formation of a triethylammonium cation and a trifluoroacetate anion.
The primary interaction holding this ion pair together is a strong hydrogen bond between the protonated amine and the carboxylate group of the anion. Computational studies have detailed this geometry, showing an oxygen-hydrogen distance of about 1.44 Å and an oxygen-nitrogen distance of 2.56 Å. These interactions are fundamental drivers of self-assembly, the process by which molecules spontaneously organize into ordered structures. nih.govrsc.org In this case, the acid-base neutralization reaction leads to the self-assembly of the individual TEA and TFA molecules into a stable, hydrogen-bonded ionic complex. The balance of non-covalent forces, including electrostatic interactions and hydrogen bonding, is crucial for the formation and stability of such supramolecular architectures. nih.govresearchgate.net
Development of Fluorinated Organic Compounds for Advanced Applications
The triethylamine and trifluoroacetic acid combination is also employed in synthetic organic chemistry for the preparation of advanced fluorinated compounds. orgsyn.org Fluorinated molecules often exhibit unique biological and material properties. google.com
One key application is the trifluoroacetylation of amines. This reaction introduces a trifluoroacetyl group (-COCF₃) to a primary or secondary amine, which serves as a protective group during multi-step syntheses. The reaction proceeds by treating the amine with trifluoroacetic acid in the presence of triethylamine. The triethylamine acts as a base to facilitate the reaction, leading to high yields of the protected amine derivative. This protective group is valuable because it can be removed under mild conditions when no longer needed.
Furthermore, this acid-base pair is utilized in more complex syntheses, such as solid-phase peptide synthesis, where fluorinated moieties are incorporated. For example, in the synthesis of a peptide-containing molecular switch, triethylamine is used as a base during a coupling reaction, while trifluoroacetic acid is used in a subsequent step for deprotection, specifically to remove a carbamoyl (B1232498) group, yielding an ammonium intermediate ready for the next reaction step. mdpi.com Trifluoroacetic acid is also widely used as an ion-pairing reagent in high-performance liquid chromatography (HPLC) for the purification and analysis of such compounds.
Advanced Spectroscopic and Computational Studies of Triethylamine, Trifluoroacetic Acid Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Investigations
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for probing the dynamic and structural aspects of the triethylamine (B128534) and trifluoroacetic acid system. It allows for the real-time observation of reaction pathways and the characterization of subtle molecular interactions.
Monitoring Reaction Intermediates and Product Formation
NMR spectroscopy is pivotal in identifying transient species and understanding product distributions in reactions involving TEA and TFA. By monitoring changes in chemical shifts and coupling constants of nuclei such as ¹H and ¹⁹F, chemists can track the progress of a reaction and identify key intermediates that are otherwise unobservable.
For instance, in the catalyst-free trifluoroethylation of amines using TFA and a silane (B1218182) reducing agent, ¹H-NMR studies were crucial for gaining mechanistic insight. When a secondary amine was replaced with a substoichiometric amount of triethylamine, which acts as a base but does not participate in the primary reaction, ¹H-NMR experiments allowed for the identification of plausible silyl (B83357) ester intermediates formed from the reaction of the silane with TFA. scilit.com This observation was key to ruling out other potential pathways, such as the reduction of an amide intermediate. scilit.com
Furthermore, the stoichiometry of TFA, controlled by the addition of a base like triethylamine, dictates the reaction outcome. NMR analysis has shown that when the amine and TFA are equimolar, an amide product is predominantly formed. However, increasing the TFA to amine ratio shifts the product distribution, favoring the formation of the trifluoroethylated amine. scilit.com Low-temperature NMR spectroscopy has also proven effective in resolving the signals of different complexes that exist in equilibrium in solutions of carboxylic acids and amines, a feat not possible at room temperature where exchange processes lead to averaged signals. nih.gov
Table 1: Influence of Trifluoroacetic Acid (TFA) Stoichiometry on Product Distribution in Amine Trifluoroethylation This table illustrates how the relative amount of TFA, often moderated by a base like triethylamine, can control the outcome of the reaction as observed in mechanistic studies.
| Reactant Ratio (Amine:TFA) | Major Product | Minor Product |
| 1:1 | Amide (e.g., Amide 40) | Trifluoroethylated Amine |
| 1:1.75 | Trifluoroethylated Amine | Amide (e.g., Amide 40) |
| Data derived from mechanistic investigations into trifluoroethylation reactions. scilit.com |
Probing Conformational Dynamics and Molecular Interactions
The interaction between triethylamine and trifluoroacetic acid involves a proton transfer, forming a triethylammonium (B8662869) trifluoroacetate (B77799) ion pair. NMR spectroscopy is highly sensitive to the electronic and structural changes accompanying this process. Both ¹H and ¹⁹F NMR are used to study the hydrogen bonding and conformational dynamics within these acid-base complexes. researchgate.net
Upon addition of TFA to a system containing a target molecule, significant shifts in the ¹H NMR spectrum can indicate protonation events and consequent changes in the molecule's chemical and magnetic environment. Subsequent addition of triethylamine can reverse these changes by deprotonation, with the NMR signals returning towards their original state. nih.gov This approach is useful for probing pH-induced switching mechanisms.
In studies of related amine-acid systems, such as trimethylamine (B31210) and TFA, spectroscopic analysis combined with computational methods has quantified the degree of proton transfer from the acid to the base. researchgate.net The position of the proton is intermediate between a classic hydrogen-bonded complex and a fully-transferred ion pair. researchgate.net The temperature dependence of NMR signals provides further insight; for adducts of triethylamine and hydrogen fluoride, ¹⁹F NMR chemical shifts move downfield as temperature decreases, corresponding to a shortening of the hydrogen bonds and reduced shielding of the fluorine nucleus. acs.org This principle of probing molecular interactions extends to more complex biological systems, where TFA-induced conformational changes in proteins can be monitored by high-field ¹H-NMR. honeywell.com
Theoretical and Computational Chemistry Approaches
Alongside experimental techniques, theoretical and computational chemistry provides a molecular-level understanding of the triethylamine-trifluoroacetic acid system, offering insights that are often inaccessible through experimentation alone.
Quantum Chemical Calculations (e.g., DFT) for Acid-Base Interactions and Reaction Mechanisms
Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to model the structure, energetics, and reactivity of the TEA-TFA complex. DFT calculations have been employed to characterize the fundamental acid-base interaction, confirming that the primary binding motif is an ion pair formed via proton transfer from the carboxylic acid group of TFA to the nitrogen atom of triethylamine. scilit.com This creates a triethylammonium cation and a trifluoroacetate anion. scilit.com
These calculations provide precise geometric parameters for the strong hydrogen bond stabilizing the ion pair. This bond is characterized as being nearly linear. scilit.com DFT has also been instrumental in elucidating entire reaction mechanisms where TEA and TFA are involved. For example, in the reaction between dichloroethylene carbonate and triethylamine, DFT calculations revealed a complex chain propagation pathway for HCl elimination and identified the initial elimination step as rate-determining. researchgate.net The calculations also described a competing pathway that leads to the formation of chloroethane. researchgate.net Similarly, in studies of the related triethylamine-acetic acid system, semi-empirical molecular dynamics simulations have shown that ionization is a partial process, with stable ionic pairs embedded within a matrix of neutral acid molecules. honeywell.com
Table 2: Calculated Hydrogen Bond Parameters for the Triethylamine-Trifluoroacetic Acid Complex This table presents key geometric parameters of the hydrogen bond in the triethylammonium trifluoroacetate ion pair, as determined by Density Functional Theory (DFT) calculations.
| Parameter | Value |
| Oxygen-Hydrogen Distance (Å) | ~1.44 |
| Oxygen-Nitrogen Distance (Å) | ~2.56 |
| Oxygen-Hydrogen-Nitrogen Angle (°) | ~178.5 |
| Data from computational analysis using density functional theory. scilit.com |
Modeling of Chiral Recognition Mechanisms in Chromatographic Separations
Triethylamine and trifluoroacetic acid are frequently used as mobile phase additives in High-Performance Liquid Chromatography (HPLC) for the separation of chiral molecules. researchgate.net They play a critical role in improving peak shape and achieving enantioseparation by interacting with the analyte and the chiral stationary phase (CSP). TFA can act as an ion-pairing agent and protonate basic analytes, while TEA can mask active silanol (B1196071) sites on silica-based CSPs and modulate the charge state of acidic analytes. researchgate.netresearchgate.net
The combined use of an acid like TFA and a base like TEA is often a primary strategy in developing methods for chiral separations. researchgate.net Studies have shown that varying their concentrations directly impacts retention times and, crucially, enantioselectivity. researchgate.net For some basic drugs, TEA is more beneficial for improving enantioseparation, while for others, TFA has a more dominant effect. researchgate.net The precise mechanism of how these additives enhance chiral recognition is complex, involving a dynamic interplay between the analyte, the CSP, and the additives themselves. While the empirical effects are well-documented, detailed computational modeling of these ternary interactions to fully elucidate the chiral recognition mechanism at a molecular level remains a challenging and advanced area of research.
pKa Prediction and Ionization State Analysis in Complex Media
The effectiveness of the TEA-TFA system is intrinsically linked to the pKa values of both components and their resulting ionization state in a given solvent. Computational chemistry offers powerful tools for predicting these properties. High-level ab initio methods, in conjunction with continuum solvation models like CPCM, have been used to successfully calculate the pKa of trifluoroacetic acid, with results showing excellent agreement with experimental values. researchgate.net
More broadly, the prediction of pKa for various molecules in solution is a major focus of computational chemistry. Approaches range from those based on electronic structure theory to newer methods employing machine-learning potentials, which offer a surrogate for expensive quantum mechanical calculations. acs.org These computational workflows are critical for understanding how the ionization state of reactants, such as an amine in the presence of TFA, will behave in a complex reaction medium. researchgate.net For the related triethylamine-acetic acid system, computational studies have shown that even with a significant acid-base interaction, complete proton transfer does not occur for all molecules, leading to a complex mixture of ionized and neutral species. honeywell.com This type of ionization state analysis is crucial for accurately modeling reaction kinetics and equilibria in solution.
Future Research Directions and Emerging Applications
Development of Novel Synthetic Methodologies
The TEA-TFA system serves as a versatile tool in synthesis, primarily as a base-acid catalyst and a reagent for specific transformations. Future developments are aimed at expanding its synthetic utility and improving reaction efficiency and sustainability.
One promising area is the expansion of trifluoroacetylation reactions. The TEA-TFA combination is effective for the trifluoroacetylation of primary and secondary amines, a process that installs a trifluoroacetyl group to protect the amine functionality during subsequent reaction steps. Future research could focus on broadening the substrate scope to include less reactive amines or developing catalytic versions of this reaction. Furthermore, the combination of TEA with TFA has been shown to facilitate trifluoroethylation reactions, which are valuable in creating fluorinated compounds for drug discovery, often without the need for a separate catalyst. Exploring the mechanism and expanding the scope of these catalyst-free trifluoroethylation reactions represents a significant avenue for future synthetic methodology.
Another key area is in the field of ionic hydrogenation. The combination of triethylsilane with a strong acid like TFA, often in the presence of a base such as triethylamine (B128534) to modulate reactivity, is a powerful metal-free method for the reduction of various multiple bonds (C=C, C=O, C=N). researchgate.net Future work will likely involve the design of more selective and stereocontrolled ionic hydrogenation systems based on this framework, targeting complex molecules with multiple functional groups.
Additionally, there is an opportunity to develop greener and more efficient methods for the synthesis of the triethylammonium (B8662869) trifluoroacetate (B77799) salt itself. While typically prepared by controlled neutralization in a solvent like dichloromethane, solvent-free approaches, such as mechanochemical activation via ball milling, are being explored. Refining these solvent-free methods could offer a more sustainable route to this widely used reagent.
Refinement of Chromatographic Techniques for Challenging Separations
In analytical chemistry, particularly in high-performance liquid chromatography (HPLC), TEA and TFA are staple mobile phase additives used to improve the separation of challenging analytes. scbt.com Future research is focused on refining their use to tackle increasingly complex separation problems.
Trifluoroacetic acid is widely employed as an ion-pairing agent and for pH control. researchgate.net At low concentrations (typically 0.1%), it suppresses the ionization of residual silanol (B1196071) groups on silica-based stationary phases and protonates basic analytes, which minimizes undesirable peak tailing and improves resolution. researchgate.net Triethylamine is also used as a silanol-masking agent, competing with basic analytes for active sites on the stationary phase. nih.gov
The next frontier lies in the synergistic use of both additives for highly challenging separations. For instance, the simultaneous use of an acidic additive like TFA and a basic additive like isopropylamine (B41738) (a primary amine analogous to the tertiary amine TEA) has been shown to significantly enhance enantioselectivity in chiral supercritical fluid chromatography (SFC). researchgate.net This suggests that a future direction is the systematic optimization of the TEA/TFA ratio in various chromatographic modes (reversed-phase, HILIC, SFC) to fine-tune selectivity for notoriously difficult-to-separate compounds, such as positional isomers, stereoisomers, and large biomolecules. Research into replacing these traditional additives with greener alternatives, such as natural deep eutectic solvents (NADES), is also an emerging trend driven by sustainability goals. researchgate.net
| Research Finding | Chromatographic Technique | Effect of TEA/TFA | Reference |
| Improved peak shape and resolution for basic compounds | HPLC | TFA suppresses silanol ionization and acts as a counter-ion. | researchgate.net |
| Enhanced enantioselectivity | Chiral SFC | Combined use of an amine and TFA increased separation of enantiomers. | researchgate.net |
| Modification of retention time | HPLC on silica | Protonated TEA competes with basic analytes for ionized silanol groups. | nih.gov |
| Improved recovery of peptides | Solid-Phase Extraction (SPE) | TFA acts as an effective ion-pairing agent for peptides. |
Expansion into New Areas of Chemical Biology and Materials Science
The unique properties of the TEA-TFA system are being leveraged for new applications beyond traditional synthesis and chromatography, particularly in the fields of chemical biology and materials science.
In chemical biology, the TEA-TFA system is already used in peptide chemistry. TFA is a standard reagent for cleaving acid-labile protecting groups, like the Boc group, in solid-phase peptide synthesis, and TEA is used for neutralization steps. wikipedia.org The ion-pairing properties of TFA are crucial for the successful HPLC purification and analysis of peptides and proteins. An emerging application is its use in proteomics to improve the recovery and analysis of post-translationally modified peptides, such as those with long poly(ADP-ribose) chains, which are important in studying cellular signaling. Future research could explore the use of this system to modulate protein-protein interactions or to aid in the crystallization of biological macromolecules.
In materials science, the TEA-TFA ion pair can be viewed as a simple ionic liquid or a self-assembling system. The strong, linear hydrogen bond between the triethylammonium cation and the trifluoroacetate anion dictates its structure and properties. This directed intermolecular interaction could be harnessed for the templated synthesis of porous materials or for creating organized thin films. Furthermore, the use of TFA and TEA as catalysts or reagents in the synthesis of complex molecular architectures is an active area of research. For example, TFA can be used as a catalyst to promote imine bond formation, while TEA can be used to control the pH, in the synthesis of large, dimeric molecular receptors like linked cyclodextrins. acs.org This demonstrates the potential for the TEA-TFA system to be a key tool in the bottom-up construction of novel functional materials and supramolecular assemblies.
Advanced Computational Design and Prediction of System Behavior
Computational chemistry is becoming an indispensable tool for understanding and predicting the behavior of chemical systems, and the TEA-TFA ion pair is no exception. Advanced computational methods are poised to accelerate research and development involving this reagent.
Density functional theory (DFT) has already been used to characterize the structure of the TEA-TFA complex, confirming the proton transfer from the acid to the amine and detailing the strong, nearly linear hydrogen bond that forms the ion pair. These studies provide fundamental insights into the stability and geometry of the complex.
Future computational work will likely move towards more dynamic and complex systems. Molecular dynamics (MD) simulations could be employed to model the behavior of TEA and TFA in different chromatographic environments. This would allow researchers to predict how these additives interact with various stationary phases and analytes, thereby accelerating the development of new separation methods. Such simulations could predict optimal additive concentrations and mobile phase compositions, reducing the need for extensive experimental screening. In synthetic chemistry, computational models could be used to predict the reactivity of the TEA-TFA system with different substrates, guiding the design of new reactions and helping to elucidate complex reaction mechanisms, such as those in ionic hydrogenation or trifluoroethylation. This predictive power will enable the rational design of more efficient and selective chemical processes based on the triethylamine-trifluoroacetic acid system.
Q & A
Basic: How to synthesize triethylammonium trifluoroacetate ([TEA]+[TFA]⁻) with high yield?
Answer:
- Procedure :
- Dissolve triethylamine (18 g) in dichloromethane (50 mL) and stir for 1 hour at room temperature.
- Add trifluoroacetic acid (25.5 g) dropwise in an ice bath over 3 hours.
- Stir the mixture at room temperature for an additional 5 hours.
- Remove excess solvent under high vacuum at 90°C until a constant residue weight is achieved.
- Key Factors :
- Maintain stoichiometric balance (1:1 molar ratio of TEA to TFA).
- Use inert solvents (e.g., dichloromethane) to avoid side reactions.
- High vacuum evaporation ensures purity.
- Yield : 97% (42.5 g) .
Advanced: How to resolve enantioselectivity challenges using TEA and TFA in supercritical fluid chromatography (SFC)?
Answer:
- Methodology :
- Additive Combination : Use dual additives (e.g., 0.1–2% TFA and TEA) to modify stationary phase interactions. TFA enhances selectivity for acidic analytes, while TFA-TEA mixtures improve peak symmetry for basic compounds .
- Screening Strategy : Test combinations of modifiers (e.g., methanol with 0.1% TFA and 0.1% TEA) across diverse chiral columns.
- MS Compatibility : Replace TEA with volatile alternatives (e.g., ammonia) in SFC-MS to avoid ion suppression .
Basic: What is the role of TEA and TFA in peptide synthesis?
Answer:
- Applications :
- Deprotection : TFA (95% v/v) cleaves tert-butoxycarbonyl (Boc) and other acid-labile protecting groups.
- Coupling Reactions : TEA (5–10% v/v) neutralizes acidic byproducts during amide bond formation.
- Example :
- Boc deprotection of peptide 16 using TFA (90% yield), followed by coupling with TEA in dichloromethane (95% yield) .
Advanced: How to mitigate MS incompatibility when using TEA and TFA in SFC-MS methods?
Answer:
- Solutions :
- Volatile Alternatives : Replace TEA with ammonium hydroxide or formic acid for basic/acidic analytes, respectively .
- Low Concentrations : Limit additive concentrations to ≤0.1% to reduce ion suppression.
- Post-Column Acidification : Introduce TFA post-column to maintain separation efficiency without MS interference .
Basic: How to adjust TEA and TFA concentrations to improve HPLC peak shape?
Answer:
- Guidelines :
Advanced: How to design a buffer system with TEA and TFA for simultaneous separation of acidic and basic compounds?
Answer:
- Protocol :
Basic: How to optimize TEA and TFA for evaporative light scattering detection (ELSD) sensitivity?
Answer:
- Approach :
- Cluster Formation : Add 0.1% TEA and 0.1% TFA to the mobile phase to form solute clusters, amplifying ELSD signal intensity.
- Drift Tube Temperature : Set to 40–60°C to balance solvent evaporation and particle size uniformity.
- Application : Effective for anion detection (e.g., sulfates, phosphates) in LC-ELSD .
Advanced: What strategies enhance the use of TEA and TFA in automated radiopharmaceutical synthesis (e.g., [18F]DCFPyL)?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
